8-(Difluoromethoxy)-4-quinolinol

Catalog No.
S861063
CAS No.
629644-63-9
M.F
C10H7F2NO2
M. Wt
211.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Difluoromethoxy)-4-quinolinol

CAS Number

629644-63-9

Product Name

8-(Difluoromethoxy)-4-quinolinol

IUPAC Name

8-(difluoromethoxy)-1H-quinolin-4-one

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-8-3-1-2-6-7(14)4-5-13-9(6)8/h1-5,10H,(H,13,14)

InChI Key

SRFOMGCGOPIZPN-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=CC2=O

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=CC2=O

8-(Difluoromethoxy)-4-quinolinol is a chemical compound characterized by the molecular formula C10H7F2NO. It features a quinoline structure with a difluoromethoxy substituent at the 8-position and a hydroxyl group at the 4-position. This compound is part of a larger family of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science .

  • Interaction with enzymes: Quinolinols can inhibit enzymes essential for microbial growth or cancer cell proliferation.
  • Disruption of cell membranes: They might interact with cell membranes, leading to increased permeability and cell death.
  • Metal chelation: Quinolinols can chelate metal ions essential for certain biological processes, disrupting their function.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and inhalation.
  • Dispose of waste according to local regulations.

Here's what we can glean from existing resources:

  • Chemical Structure and Potential

    8-DFMQ belongs to the class of heterocyclic aromatic compounds called quinolinols. These compounds often possess interesting biological properties due to the presence of nitrogen and oxygen atoms within the ring structure [].

  • Similarity to Known Molecules

    Molecules with similar structures to 8-DFMQ have been explored for various applications. For instance, some fluorinated quinolinols exhibit antimicrobial activity []. Further investigation is required to determine if 8-DFMQ possesses similar properties.

The reactivity of 8-(Difluoromethoxy)-4-quinolinol is significant due to its functional groups. It can undergo various chemical transformations, including:

  • Reactions with Covalent Halides: The compound reacts with covalent halides, forming adducts. For instance, it can interact with tin and titanium tetrachlorides, leading to complex formations where the quinolinol acts as a unidentate ligand .
  • Electrophilic Aromatic Substitution: The presence of the hydroxyl group makes it susceptible to electrophilic substitution reactions, allowing for further functionalization of the quinoline ring .

8-(Difluoromethoxy)-4-quinolinol exhibits notable biological activities, particularly as an inhibitor of human immunodeficiency virus (HIV) transcription. Its mechanism of action involves:

  • Inhibition of HIV Replication: The compound interferes with the transcriptional processes of HIV, effectively reducing viral load in infected cells. This action may slow disease progression and improve clinical outcomes for patients .
  • Chelating Properties: Like other 8-hydroxyquinoline derivatives, it can chelate metal ions, which may contribute to its biological effects and potential therapeutic applications .

The synthesis of 8-(Difluoromethoxy)-4-quinolinol can be achieved through several methods:

  • From α-(Difluoromethoxy)ketones: A common synthetic route involves starting from α-(difluoromethoxy)ketones, followed by cyclization to form the quinolinol structure.
  • Functionalization of Existing Quinolinols: The compound can also be synthesized by modifying existing 8-hydroxyquinoline derivatives via selective reactions that introduce the difluoromethoxy group at the appropriate position .

The unique properties of 8-(Difluoromethoxy)-4-quinolinol lend themselves to various applications:

  • Medicinal Chemistry: Due to its antiviral properties, it is being explored as a potential therapeutic agent against HIV and other viral infections .
  • Materials Science: Its ability to form complexes with metal ions makes it a candidate for developing new materials with electroluminescent properties, useful in electronic devices.

Interaction studies have indicated that 8-(Difluoromethoxy)-4-quinolinol has significant affinity for certain metal ions, enhancing its potential as a chelating agent. These interactions can affect its biological activity and efficacy as an antiviral agent. Research into its pharmacokinetics also highlights how solubility impacts its uptake and elimination in biological systems .

Several compounds share structural features with 8-(Difluoromethoxy)-4-quinolinol, each exhibiting unique properties:

Compound NameStructure TypeKey Features
8-HydroxyquinolineHydroxyquinolineKnown for chelation properties and broad biological activity.
5-Fluoro-8-hydroxyquinolineFluorinated HydroxyquinolineExhibits antimicrobial properties; used in agriculture.
7-HydroxyquinolineHydroxyquinolineHas shown antitumor activity; less potent than 8-hydroxy derivatives.
8-MethoxyquinolineMethoxylated HydroxyquinolineDisplays similar antiviral properties but with different efficacy profiles.

The uniqueness of 8-(Difluoromethoxy)-4-quinolinol lies in its difluoromethoxy substituent, which enhances its biological activity against HIV compared to other derivatives that may lack this specific modification .

The synthesis of 8-(difluoromethoxy)-4-quinolinol requires the strategic formation of the quinoline core structure, which can be achieved through multiple well-established cyclization methodologies. These approaches form the foundational step in accessing the target compound and represent critical synthetic transformations that have been refined over more than a century of quinoline chemistry development.

Classical Named Reactions

The Skraup synthesis remains one of the most fundamental approaches for quinoline construction, involving the condensation of aniline with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent [1] [2]. This method typically employs ferrous sulfate to moderate the highly exothermic reaction, achieving yields of 40-85% under controlled conditions at temperatures ranging from 130-180°C [3] [4]. The reaction proceeds through acrolein formation from glycerol dehydration, followed by Michael addition with aniline and subsequent cyclization [5].

The Doebner-Miller reaction provides an alternative pathway utilizing α,β-unsaturated carbonyl compounds with anilines in the presence of hydrochloric acid [1] [3]. This methodology demonstrates superior selectivity compared to the Skraup approach, with yields typically ranging from 45-90% at more moderate temperatures of 80-120°C [6]. The reaction mechanism involves Schiff base formation followed by intramolecular cyclization and oxidation [7].

The Friedländer synthesis offers excellent regioselectivity through the condensation of 2-aminobenzaldehyde or 2-aminoacetophenone with ketones containing active methylene groups [1] [3]. This method achieves yields of 60-95% under basic conditions at 80-140°C, making it particularly suitable for preparing 2-substituted quinoline derivatives [8] [9].

Modern Cyclization Approaches

Contemporary synthetic methodologies have introduced electrophilic cyclization strategies that demonstrate exceptional regioselectivity and functional group tolerance [10] [11]. These approaches utilize propargylic anilines with electrophilic reagents such as iodine monochloride, proceeding through iodonium intermediate formation and subsequent intramolecular nucleophilic attack [12]. The methodology achieves yields of 65-95% under mild conditions (0-80°C) with excellent selectivity [10].

Metal-catalyzed cyclization represents the most advanced approach, employing transition metal catalysts to facilitate C-H activation and cyclization processes [13] [14]. These methodologies achieve yields of 75-95% with excellent substrate scope and functional group tolerance, operating at temperatures of 80-150°C [14] [15]. The use of palladium, copper, and rhodium catalysts has enabled the development of highly efficient quinoline synthesis protocols [13].

Mechanistic Considerations

The cyclization mechanisms vary significantly among different methodologies, with critical implications for reaction optimization and product selectivity. The Skraup synthesis proceeds through a multi-step mechanism involving glycerol dehydration, Michael addition, and oxidative cyclization [2] [4]. In contrast, electrophilic cyclization involves alkyne activation through halogen coordination, followed by intramolecular nucleophilic attack and subsequent oxidation [10] [11].

Metal-catalyzed approaches utilize C-H activation mechanisms, where the metal center facilitates bond formation through oxidative addition and reductive elimination cycles [14]. These mechanisms provide superior control over regioselectivity and enable the use of less reactive substrates compared to classical approaches [13].

Fluorination Techniques for Difluoromethoxy Group Introduction

The incorporation of difluoromethoxy groups into quinoline structures represents a significant synthetic challenge that requires specialized fluorination methodologies. These techniques must balance reactivity, selectivity, and functional group tolerance while maintaining the integrity of the quinoline heterocycle.

Electrophilic Fluorination Methods

Selectfluor and N-fluorobenzenesulfonimide (NFSI) represent the most widely utilized electrophilic fluorinating agents for aromatic substrates [16] [17]. These reagents facilitate C-H fluorination through electrophilic aromatic substitution mechanisms, achieving yields of 55-90% under mild conditions in acetonitrile at room temperature to 50°C [17] [18]. The methodology demonstrates excellent functional group tolerance and can be applied to electron-rich quinoline derivatives [19].

The activation mechanism involves fluorine radical generation under photochemical conditions, enabling selective hydrogen atom transfer and subsequent fluorination [17]. Recent studies have demonstrated that the addition of H-TEDA(BF4)2 can significantly enhance reaction rates and yields by reactivating the electrophilic fluorinating agent [17].

Nucleophilic Fluorination Approaches

Tetrabutylammonium fluoride (TBAF) and related fluoride sources enable nucleophilic fluorination through substitution of appropriate leaving groups [17] [18]. These methods achieve yields of 45-85% under more forcing conditions (80-120°C in dimethylformamide) but offer complementary reactivity patterns to electrophilic approaches [20]. The methodology is particularly effective for introducing fluorine into electron-deficient quinoline systems [19].

The use of anhydrous fluoride reagents such as tetramethylammonium fluoride has demonstrated enhanced solubility and nucleophilicity, providing improved results for sensitive substrates [17]. Crown ethers and phase-transfer catalysts can dramatically increase reaction efficiency by stabilizing reactive intermediates and promoting fluoride ion transfer [17].

Difluoromethylation Strategies

Trimethylsilyl difluoromethane (TMSCF2H) represents the most versatile reagent for difluoromethyl group introduction, enabling nucleophilic difluoromethylation under mild conditions [21] [22]. This methodology achieves yields of 65-95% in tetrahydrofuran at temperatures from 0-60°C with excellent selectivity and functional group tolerance [23] [24]. The reaction proceeds through difluorocarbene generation followed by nucleophilic attack on electrophilic centers [22].

Phenylsulfonyl difluoromethane (PhSO2CF2H) provides an alternative difluoromethylating agent that operates under basic conditions [25]. This approach achieves yields of 70-90% in dimethylformamide at 60-100°C, offering good functional group compatibility [25]. The methodology is particularly effective for late-stage functionalization of complex quinoline derivatives [26].

Photocatalyzed Fluorination

Visible light photoredox catalysis has emerged as a powerful tool for difluoromethylation reactions, enabling the generation of difluoromethyl radicals under mild conditions [21] [23]. These methodologies utilize ruthenium or iridium photocatalysts to facilitate single-electron transfer processes, achieving yields of 60-90% at room temperature under visible light irradiation [23]. The approach demonstrates excellent functional group tolerance and can be applied to complex quinoline substrates [26].

The photocatalytic mechanism involves visible light-induced electron transfer between the metal catalyst and difluoromethylating agents, generating highly reactive difluoromethyl radicals that undergo addition to aromatic substrates [23]. This approach offers significant advantages in terms of reaction conditions and substrate scope compared to traditional thermal methods [26].

Mechanistic Insights

The mechanism of difluoromethoxy group introduction varies depending on the specific methodology employed. Electrophilic approaches proceed through aromatic substitution mechanisms, while nucleophilic methods involve substitution of leaving groups by fluoride ions [18] [19]. Radical pathways enable direct C-H functionalization through hydrogen atom transfer mechanisms [21] [23].

The choice of fluorination method depends on the electronic properties of the quinoline substrate and the desired regioselectivity. Electron-rich quinolines favor electrophilic fluorination, while electron-deficient systems require nucleophilic approaches [19]. Radical methods offer the broadest substrate scope but may require careful optimization to control regioselectivity [21].

Optimization of Reaction Conditions for High-Yield Synthesis

The optimization of reaction conditions represents a critical aspect of efficient quinoline synthesis, requiring systematic investigation of multiple parameters to achieve maximum yields while maintaining selectivity and minimizing side reactions. This optimization process becomes particularly complex when dealing with fluorinated quinoline derivatives due to the unique reactivity patterns of fluorine-containing substrates.

Temperature Effects and Control

Temperature optimization represents one of the most significant parameters affecting quinoline synthesis yields and selectivity [9] [27]. The optimal temperature range of 80-140°C provides sufficient activation energy for cyclization while preventing excessive side reactions and decomposition [28] [29]. Systematic temperature screening studies have demonstrated that temperature increases generally enhance reaction rates but may compromise selectivity above 150°C [27] [30].

Exothermic reaction control becomes particularly important in large-scale synthesis, where inadequate heat management can lead to runaway reactions and reduced yields [31] [32]. The implementation of continuous reactor systems enables superior temperature control compared to batch processes, providing more consistent product quality and higher yields [31] [33].

Temperature ramping strategies have proven effective for multi-step syntheses, where initial low-temperature conditions favor selective intermediate formation, followed by elevated temperatures to drive cyclization to completion [9] [30]. This approach has been successfully applied to Friedländer syntheses, where initial condensation at 80°C followed by cyclization at 120°C provides optimal results [27].

Catalyst Loading and Activity

Catalyst loading optimization requires balancing reaction efficiency with economic considerations, particularly for large-scale applications [28] [29]. The optimal catalyst loading range of 5-20 mol% provides sufficient catalytic activity while maintaining cost-effectiveness [9] [30]. Higher loadings may improve yields but significantly increase production costs and complicate product purification [29].

Catalyst deactivation represents a significant challenge in quinoline synthesis, particularly when using transition metal catalysts in the presence of nitrogen-containing substrates [28]. The development of robust catalyst systems that resist deactivation has enabled the use of lower catalyst loadings while maintaining high activity [29].

Heterogeneous catalysis offers advantages for large-scale production through simplified catalyst recovery and reuse [28] [29]. Nanocatalyst systems have demonstrated particular promise, achieving yields comparable to homogeneous systems while providing easy separation and recycling capabilities [29].

Solvent System Selection

Solvent selection profoundly impacts reaction yields, selectivity, and safety considerations [9] [27]. The optimal solvent systems include dimethylformamide, acetonitrile, and toluene, each offering specific advantages for different reaction types [30] [29]. Dimethylformamide provides excellent solvation for polar intermediates and high boiling point for elevated temperature reactions [27].

Solvent recycling considerations become critical for industrial applications, where solvent costs can represent a significant portion of production expenses [32]. The development of solvent recovery systems enables the reuse of high-boiling solvents like dimethylformamide, improving process economics [31].

Water-based synthetic methodologies have gained attention for environmental and economic reasons, although they typically require longer reaction times and specialized catalysts [34] [35]. The use of water as a co-solvent has shown promise for improving yields in certain quinoline syntheses [30].

Reaction Time Optimization

Reaction time optimization requires balancing productivity with yield maximization, particularly for industrial applications where equipment utilization affects profitability [9] [28]. The optimal reaction time range of 2-24 hours provides sufficient time for complete conversion while maintaining reasonable throughput [30] [29].

Kinetic monitoring enables real-time optimization of reaction conditions and early detection of side reactions [29]. The implementation of online analytical techniques allows for dynamic adjustment of reaction parameters to maximize yields [28].

Microwave-assisted synthesis has demonstrated significant advantages in reducing reaction times while maintaining or improving yields [9] [28]. This technology enables rapid heating and precise temperature control, particularly beneficial for small-scale optimization studies [30].

Substrate Concentration Effects

Substrate concentration optimization affects both reaction kinetics and product selectivity [9] [27]. The optimal concentration range of 0.1-0.5 M provides sufficient substrate interaction while preventing excessive side reactions [30]. Higher concentrations may improve productivity but can lead to reduced selectivity and increased impurity formation [29].

Mass transfer considerations become important at higher concentrations, where inadequate mixing can lead to concentration gradients and reduced yields [28]. The implementation of enhanced mixing systems enables the use of higher substrate concentrations while maintaining uniformity [29].

Dilution effects on reaction selectivity have been observed in several quinoline syntheses, where lower concentrations favor desired cyclization pathways over competing reactions [9] [27]. This observation has led to the development of slow addition techniques that maintain low instantaneous concentrations while achieving high overall conversion [30].

Industrial-Scale Production Challenges and Solutions

The transition from laboratory-scale synthesis to industrial production of 8-(difluoromethoxy)-4-quinolinol presents numerous technical, economic, and safety challenges that require comprehensive solutions. These challenges span multiple domains including process engineering, environmental compliance, and cost optimization.

Mass Transfer and Mixing

Gas-liquid mixing challenges arise in quinoline syntheses that require oxidants or involve gas evolution [28] [29]. The effective dissolution of oxygen or other gaseous reactants requires specialized mixing equipment capable of maintaining adequate gas-liquid contact while preventing excessive foaming or gas holdup [33].

The scale-up of mixing systems presents particular challenges due to the non-linear relationship between mixing power and vessel size [31]. Computational fluid dynamics modeling has become essential for designing mixing systems that maintain adequate mass transfer while minimizing power consumption [32]. The use of advanced impeller designs and multiple agitator systems enables effective mixing in large-scale reactors [29].

Viscosity effects in quinoline syntheses can significantly impact mixing efficiency, particularly at high conversions where product crystallization may occur [28]. The development of specialized mixing systems that can handle varying viscosities throughout the reaction cycle has been crucial for maintaining consistent product quality [31].

Catalyst Recovery and Recycling

Catalyst separation represents a significant challenge in industrial quinoline synthesis, where catalyst costs can represent a substantial portion of production expenses [28] [29]. The development of heterogeneous catalyst systems enables easier separation and recycling compared to homogeneous catalysts, although typically at the cost of reduced activity or selectivity [29].

Magnetic separation techniques have been successfully applied to recover nanocatalysts from reaction mixtures [28]. The use of magnetic supports enables rapid catalyst separation using external magnetic fields, simplifying the recovery process and reducing catalyst losses [29].

Catalyst deactivation mechanisms must be understood and mitigated to enable effective recycling [28]. The development of robust catalyst systems that resist poisoning by reaction products or impurities has been crucial for maintaining activity over multiple cycles [29]. Catalyst regeneration procedures have been developed to restore activity through controlled oxidation or reduction treatments [28].

Environmental Compliance and Waste Management

Solvent recycling systems are essential for industrial quinoline production due to the large volumes of organic solvents typically required [32]. Distillation recovery systems enable the purification and reuse of solvents, significantly reducing waste generation and raw material costs [31]. The design of efficient separation systems requires careful consideration of solvent properties and potential azeotrope formation [32].

Emission control systems must be implemented to manage volatile organic compounds and other air pollutants generated during quinoline synthesis [36]. Thermal oxidation systems and adsorption units provide effective means of controlling emissions while recovering valuable solvents [32]. The integration of these systems with process operations requires careful design to maintain process efficiency while meeting environmental regulations [36].

Waste water treatment becomes particularly important for quinoline production due to the potential toxicity of quinoline derivatives and synthetic intermediates [37]. Advanced treatment systems incorporating biological and chemical oxidation processes have been developed to achieve acceptable discharge standards [37].

Cost Optimization and Economic Considerations

Raw material costs represent a significant portion of quinoline production expenses, particularly for specialty fluorinated reagents [38] [36]. The development of alternative synthetic routes that utilize less expensive starting materials has been a major focus of industrial research [36]. Process intensification techniques enable higher productivity from existing equipment, reducing capital costs per unit of production [32].

Energy optimization encompasses both heating and cooling requirements, electrical power consumption, and process efficiency [31]. The integration of heat recovery systems enables the capture of waste heat from exothermic reactions for use in other process operations [32]. The optimization of process conditions to minimize energy consumption while maintaining product quality requires sophisticated process modeling and control systems [31].

Quality control systems must be implemented to ensure consistent product quality while minimizing analytical costs [39] [40]. The development of online analytical techniques enables real-time monitoring of product quality without the delays associated with traditional analytical methods [29]. These systems provide early warning of quality deviations and enable rapid corrective actions [28].

Supply Chain and Logistics

Reagent availability represents a critical consideration for industrial quinoline production, particularly for specialized fluorinated reagents that may have limited supply sources [38] [36]. The development of alternative synthetic routes and multiple supplier relationships helps ensure continuous production capability [36].

Inventory management must balance the need for continuous production with the costs and risks associated with storing large quantities of reactive chemicals [32]. Just-in-time delivery systems and improved demand forecasting enable reduced inventory levels while maintaining production flexibility [36].

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Dates

Last modified: 04-15-2024

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